molecular formula C8H9F3N2O B1527473 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine CAS No. 1248755-00-1

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine

Cat. No. B1527473
CAS RN: 1248755-00-1
M. Wt: 206.16 g/mol
InChI Key: SDYUFTUQWPWZFP-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine, or 2-AETP, is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound that is composed of nitrogen, oxygen, carbon, and fluorine atoms. It is a colorless solid that is soluble in polar organic solvents. 2-AETP has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1. Electrocatalysis and Oxygen Reduction

Fe(III)-meso-tetra(pyridyl)porphyrins, including derivatives with 2-pyridyl groups like 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine, have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. These catalysts show a high selectivity for the desired 4e(-) reduction, influenced by the inward-pointing pyridinium groups, despite their distance from the iron center (Matson et al., 2012).

2. Synthesis and Functionalization

The compound is a valuable building block in life-sciences-oriented research. Its synthesis and regioselective functionalization have been extensively studied, leading to the creation of new and important compounds for scientific research (Manteau et al., 2010).

3. Organic Chemistry and Ligand Formation

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine is utilized in the formation of complex organic compounds, such as in the synthesis of various ligands. These ligands, in turn, have applications in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

4. Organometallic Methods and Biologically Active Compounds

This compound is central to organometallic methods for creating a wide array of biologically active compounds. The flexibility and efficacy of these methods in terms of substitution site and product structure make them a crucial aspect of pharmaceutical and biological research (Schlosser & Mongin, 2007).

5. Photoluminescent and Magnetic Properties

In the study of photoluminescent and magnetic properties, 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine plays a vital role. It's used in forming compounds that exhibit unique luminescent and magnetic behaviors, contributing to the advancement of material science (Pointillart et al., 2009).

properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYUFTUQWPWZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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